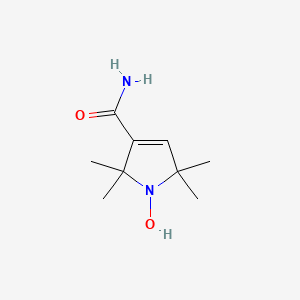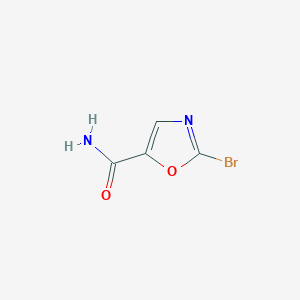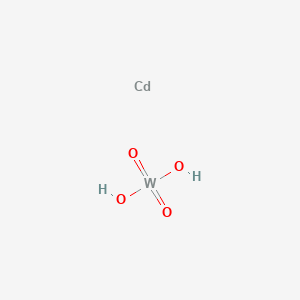
Tungstic acid cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungstic acid cadmium is a compound that combines the properties of tungstic acid and cadmium. Tungstic acid, also known as tungstic(VI) acid, is a hydrated form of tungsten trioxide (WO₃·H₂O). Cadmium, a transition metal, is known for its applications in batteries, pigments, and coatings. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid cadmium typically involves the reaction of cadmium salts with tungstic acid. One common method is the precipitation reaction, where cadmium nitrate (Cd(NO₃)₂) is reacted with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale precipitation methods, followed by filtration, washing, and drying processes. The purity of the starting materials and the control of reaction parameters are crucial to obtaining a high-quality product. Advanced techniques such as hydrothermal synthesis and sol-gel methods may also be employed to enhance the properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tungstic acid cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of tungsten and cadmium.
Reduction: Reduction reactions may lead to the formation of lower oxidation states or elemental forms of the constituent elements.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of different tungstate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Various metal salts such as zinc sulfate (ZnSO₄), copper chloride (CuCl₂)
Major Products Formed: The major products formed from these reactions include various tungstate compounds, cadmium oxides, and elemental tungsten and cadmium, depending on the reaction conditions.
Applications De Recherche Scientifique
Tungstic acid cadmium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in microscopy.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as coatings, pigments, and electronic components.
Mécanisme D'action
The mechanism of action of tungstic acid cadmium involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons, enhancing the rate of chemical reactions. In biological systems, this compound may interact with cellular components, leading to oxidative stress or disruption of cellular processes. The specific pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Tungstic Acid (H₂WO₄): A precursor to various tungsten compounds, known for its catalytic properties.
Cadmium Oxide (CdO): Used in batteries, pigments, and coatings, with distinct electronic properties.
Ammonium Paratungstate ((NH₄)₁₀(H₂W₁₂O₄₂)·4H₂O): A key intermediate in the production of tungsten metal and its compounds.
Comparison: Tungstic acid cadmium combines the properties of tungstic acid and cadmium, resulting in a compound with unique catalytic and electronic properties. Unlike tungstic acid, which primarily serves as a catalyst, this compound also exhibits the electronic characteristics of cadmium, making it suitable for applications in electronic materials and devices. Compared to cadmium oxide, this compound offers enhanced catalytic activity and stability, broadening its range of applications.
Propriétés
Formule moléculaire |
CdH2O4W |
|---|---|
Poids moléculaire |
362.27 g/mol |
Nom IUPAC |
cadmium;dihydroxy(dioxo)tungsten |
InChI |
InChI=1S/Cd.2H2O.2O.W/h;2*1H2;;;/q;;;;;+2/p-2 |
Clé InChI |
QRQLLTWSVBMODD-UHFFFAOYSA-L |
SMILES canonique |
O[W](=O)(=O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
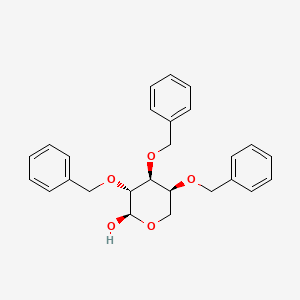
![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)
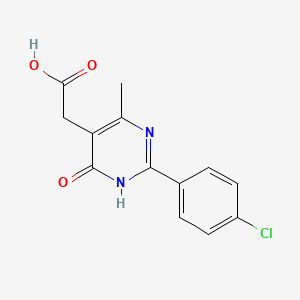
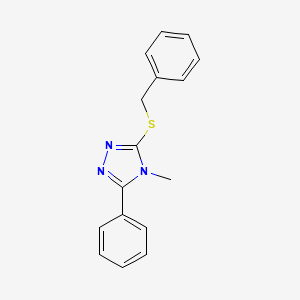
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)
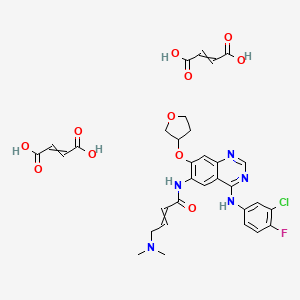
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)
